molecular formula C20H18N2O3S B243997 N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide

Katalognummer B243997
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: NLYQICODDLSNET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, commonly known as Motesanib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It was initially developed as an anti-cancer drug due to its ability to inhibit angiogenesis, the process of blood vessel formation that is essential for tumor growth and metastasis.

Wirkmechanismus

Motesanib targets multiple N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these receptors, Motesanib prevents the formation of new blood vessels and disrupts the signaling pathways that promote tumor growth and metastasis.
Biochemical and Physiological Effects:
Motesanib has been shown to have a variety of biochemical and physiological effects. In addition to its anti-angiogenic properties, it has been found to inhibit cell proliferation, induce apoptosis (programmed cell death), and enhance the immune response to cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

Motesanib is a potent inhibitor of multiple N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, making it a valuable tool for studying the role of these receptors in cancer biology. However, its effectiveness may vary depending on the type of cancer and the specific N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involved. Additionally, Motesanib may have off-target effects that could complicate experimental results.

Zukünftige Richtungen

There are several areas of future research that could further elucidate the potential of Motesanib as an anti-cancer drug. These include:
1. Combination therapy: Motesanib may be more effective when used in combination with other anti-cancer drugs or therapies.
2. Biomarker identification: Identifying biomarkers that predict response to Motesanib could help personalize treatment and improve outcomes.
3. Mechanism of resistance: Understanding how cancer cells develop resistance to Motesanib could lead to the development of new therapies that overcome this resistance.
4. New indications: Motesanib may have potential for treating other diseases beyond cancer, such as age-related macular degeneration.
In conclusion, Motesanib is a promising anti-cancer drug that targets multiple N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide and inhibits angiogenesis. Its effectiveness has been demonstrated in pre-clinical and clinical trials, and there is potential for further research to improve its efficacy and identify new indications.

Synthesemethoden

Motesanib can be synthesized through a multi-step process that involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenyl thiophene-2-carboxamide in the presence of a base to obtain the final product.

Wissenschaftliche Forschungsanwendungen

Motesanib has been extensively studied for its anti-cancer properties and has shown promising results in pre-clinical and clinical trials. It has been found to inhibit the growth and metastasis of various types of cancers, including lung, breast, and thyroid cancer.

Eigenschaften

Molekularformel

C20H18N2O3S

Molekulargewicht

366.4 g/mol

IUPAC-Name

N-[4-[(2-methoxy-3-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H18N2O3S/c1-13-5-3-6-16(18(13)25-2)19(23)21-14-8-10-15(11-9-14)22-20(24)17-7-4-12-26-17/h3-12H,1-2H3,(H,21,23)(H,22,24)

InChI-Schlüssel

NLYQICODDLSNET-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Kanonische SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.